molecular formula C8H13NO3 B142575 N-Carbethoxy-4-piperidone CAS No. 29976-53-2

N-Carbethoxy-4-piperidone

Cat. No. B142575
CAS RN: 29976-53-2
M. Wt: 171.19 g/mol
InChI Key: LUBGFMZTGFXIIN-UHFFFAOYSA-N
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Description

N-Carbethoxy-4-piperidone is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by the presence of a piperidone ring, which is a six-membered lactam with a ketone functionality, and a carbethoxy group that is an ester of carbamic acid. This structure is pivotal in the synthesis of a wide range of compounds, including those with potential anticancer properties, neuroleptics, local anesthetics, analgesics, and antidiarrheal agents .

Synthesis Analysis

The synthesis of N-Carbethoxy-4-piperidone derivatives can be achieved through various synthetic routes. For instance, 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues have been prepared as candidate cytotoxic agents, indicating the compound's role in the development of anticancer drugs . Another study reports the synthesis of N-hydroxyalkyl-4-piperidones from amino alcohols and methyl acrylate through a Michael reaction, followed by Dieckmann cyclization and decarboxylation . Additionally, the use of 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine in the synthesis of 4,4-disubstituted piperidines showcases the compound's utility in creating structures of interest in various therapeutic fields .

Molecular Structure Analysis

The molecular structure of N-Carbethoxy-4-piperidone derivatives has been studied using various spectroscopic techniques. For example, the novel N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone was characterized using UV-visible, IR, 1H-NMR, 13C-NMR, and mass spectral data . Molecular modeling has also been employed to understand the conformational aspects and structure-activity relationships of cytotoxic 3,5-bis(arylidene)-4-piperidones, revealing the importance of the aryl substituents' size and the presence of an acryloyl group on the piperidyl nitrogen atom .

Chemical Reactions Analysis

N-Carbethoxy-4-piperidone and its derivatives participate in various chemical reactions that are crucial for the synthesis of biologically active compounds. The Lewis acid-directed cyclocondensation of piperidone enol ethers with 2-methoxy-4-(N-phenylsulfonyl)-1,4-benzoquinoneimine leads to the formation of benzofurans and tetrahydrocarbolines, which are important heterocyclic structures in medicinal chemistry . The condensation reactions, as well as the Michael reaction and Dieckmann cyclization, are key transformations that allow for the construction of complex molecules from simpler precursors .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-Carbethoxy-4-piperidone are not detailed in the provided papers, the general properties of piperidone derivatives can be inferred. These compounds typically exhibit solid-state characteristics and have defined melting points. Their solubility in organic solvents and reactivity towards nucleophiles and electrophiles are determined by the substituents present on the piperidone ring. The spectroscopic data provided in the studies are indicative of the functional groups present and can be used to predict the compound's behavior in various chemical environments .

Scientific Research Applications

1. Catalytic Synthesis

A study by Ameen and Essam (2008) describes a method for preparing α,α′-bis(substituted benzylidene)-1-carbethoxy-4-piperidone using iodine as a catalyst. This process is efficient, occurs rapidly at room temperature, and yields high-quality products (Ameen & Essam, 2008).

2. Biomarker Identification in Diabetic Retinopathy

Xuan et al. (2020) conducted a metabolomics study on diabetic retinopathy (DR), identifying 2-piperidone as a potential biomarker for DR diagnosis. This study highlights the significance of N-Carbethoxy-4-piperidone derivatives in medical diagnostics (Xuan et al., 2020).

3. Synthetic Applications in Medicinal Chemistry

Pyatin and Glushkov (1968) explored the preparation of N-Methyl-2-ethoxy-3-carbethoxy-1,4,5,6-tetrahydropyridine from N-methyl-3-carbethoxy-2-piperidone, demonstrating its utility in the synthesis of complex heterocycles (Pyatin & Glushkov, 1968).

4. Preparation of Piperidinol Derivatives

Praliev et al. (2004) developed a method for preparing 1-carbethoxy-4-piperidone and its derivatives, which are valuable in pharmaceutical synthesis (Praliev et al., 2004).

5. Drug Design for Diabetes Treatment

Patil and Sharma (2017) reported on the application of aminomethyl piperidones derivatives in the design of DPP IV inhibitors, highlighting the role of N-Carbethoxy-4-piperidone in developing diabetes treatments (Patil & Sharma, 2017).

Safety And Hazards

N-Carbethoxy-4-piperidone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, and serious eye damage/eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools. In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

N-Carbethoxy-4-piperidone is used in the preparation of 3-hydrazinopyridazines as antihypertensive agents as well as γ-carboline derivatives as potential serotonergic agents . This suggests that it could be further explored for its potential in the development of new therapeutic agents.

properties

IUPAC Name

ethyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBGFMZTGFXIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057704
Record name Ethyl 4-oxo-1-piperidinecarboxylate
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Carbethoxy-4-piperidone

CAS RN

29976-53-2
Record name 1-(Ethoxycarbonyl)-4-piperidone
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Record name Ethyl 4-oxo-1-piperidinecarboxylate
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Record name 29976-53-2
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Record name Ethyl 4-oxo-1-piperidinecarboxylate
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Record name Ethyl 4-oxopiperidine-1-carboxylate
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Record name ETHYL 4-OXO-1-PIPERIDINECARBOXYLATE
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Synthesis routes and methods I

Procedure details

To the stirred solution of piperidin-4-one hydrochloride (2.0 g, 14.7 mmol) in DCM (60 mL) cooled at 0° C., was added triethylamine (5.15 mL, 36.75 mmol) and ethylchloroformate (1.59 mL, 16.6 mml). The reaction mixture was stirred at room temperature for 2 hours before being diluted with water. The two layers were separated, the organic layer was dried over anhydrous sodium sulfate and the volatiles were removed under reduced pressure to obtain ethyl 4-oxo-piperidine-1-carboxylate (3.14 grams).
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Synthesis routes and methods II

Procedure details

To a solution of a piperidone hydrochloride (1 eq) in dichloromethane was added Et3N (2.1 eq) at 0° C. and the reaction mixture was stirred for 15 min. A solution ethyl chloroformate (1.1 eq) in chloroform was added at 0° C. and reaction was continued at room temperature for 3 h Reaction was quenched with water and extracted with ethyl acetate, organic layer was separated, dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford crude product, which, on purification by column chromatography afforded the desired ethyl 4-oxopiperidine-1-carboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
MSR Murty, MR Katiki, BR Rao… - Synthetic Communications, 2014 - Taylor & Francis
… new, one-pot, three-component reaction for the synthesis of benzo[c][2,7]naphthyridines has been achieved from aromatic amines, aromatic aldehydes, and N-carbethoxy-4-piperidone …
Number of citations: 5 www.tandfonline.com
JY Mérour, JY Coadou - Tetrahedron letters, 1991 - Elsevier
(±)-2-Piperazinecarboxylic acid is prepared from N-carbethoxy-4-piperidone by α Schmidt rearrangement followed by bromation of the lactam; then α Favorskii rearrangement on the …
Number of citations: 8 www.sciencedirect.com
MA Honrubia, J Rodriguez, R Dominguez… - Chemical and …, 1997 - jstage.jst.go.jp
… N—carbethoxy-4-piperidone and the corresponding ketone. Compounds 2f—j and 3b were … an equimolecular mixture of N—carbethoxy-4—piperidone and the appropriate biarylic …
Number of citations: 18 www.jstage.jst.go.jp
MM Cid, JA Seijas, MC Villaverde, L Castedo - Tetrahedron, 1988 - Elsevier
… The preparation of the potent antihistamine and anti serotonin agent cyproheptadine (5b) 2 was carried out by coupling suberenone (4) with N-carbethoxy-4-piperidone (2a), which …
Number of citations: 22 www.sciencedirect.com
M Abou-Gharbia, UR Patel, MB Webb… - Journal of medicinal …, 1987 - ACS Publications
… -l^S^-tetrahydro^-carboline (5), was simply prepared by standard Fisher synthesis7 utilizing the commercially available substituted phenylhydrazines and N-carbethoxy-4-piperidone. …
Number of citations: 69 pubs.acs.org
AB Reitz, EW Baxter, EE Codd, CB Davis… - Journal of medicinal …, 1998 - ACS Publications
… 2-Bromophenol was reacted with isopropyl bromide to give ether 63, which was then converted to the corresponding Grignard reagent and treated with N-carbethoxy-4-piperidone to …
Number of citations: 40 pubs.acs.org
IT Roglić, SV Kostić-Rajačić - researchgate.net
… solution of N-carbethoxy-4-piperidone (1) (1.7 g, 0.01 mol) in methanol (25 ml) (pH value of solution was adjusted to 7 by addition of CH3CO2H), 1-(2-methoxyphenyl)piperazine (2) (…
Number of citations: 3 www.researchgate.net
SV Andurkar - 1996 - search.proquest.com
… This approach involves an initial ring expansion of the commercially available N-carbethoxy-4-piperidone 43 using ethyldiazoacetate in the presence of boron trifluoride etherate …
Number of citations: 0 search.proquest.com
N Khorana - 2003 - search.proquest.com
Several receptor types have been identified for the neurotransmitter “serotonin”, and this might be one of the reasons for its involvement in a variety of physiological actions. 5-HT 5A …
Number of citations: 0 search.proquest.com
MI Loza, F Sanz, MI Cadavid… - Journal of …, 1993 - Wiley Online Library
A series of cyproheptadine related compounds was synthesized and tested pharmacologically. In comparison with cyproheptadine, these compounds do not have a central ring and …
Number of citations: 5 onlinelibrary.wiley.com

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